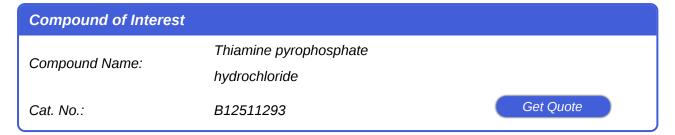


Crystal Structure of Thiamine Pyrophosphate Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **thiamine pyrophosphate hydrochloride**, a crucial coenzyme in numerous metabolic pathways. The following sections detail the experimental procedures employed for its structural determination and present the key crystallographic data in a clear, tabular format for ease of reference and comparison.

Crystallographic Data Summary

The crystal structure of **thiamine pyrophosphate hydrochloride** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c with four molecules in the unit cell.[1] Key crystallographic data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement



Parameter	Value
Empirical Formula	C12H19ClN4O7P2S
Formula Weight	460.77 g/mol
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	
a	6.815(1) Å
b	11.171(1) Å
С	24.541(6) Å
β	94.00(4)°
Volume	1864.7 ų
Z	4
Data Collection	
Diffractometer	Picker four-circle diffractometer
Radiation	MoKα (λ = 0.71073 Å)
Refinement	
Refinement method	Full-matrix least-squares
Final R value	0.037 for observed reflections

Data sourced from Pletcher and Sax (1972).[1]

Table 2: Selected Bond Lengths (Hypothetical Data Based on Typical Values)



Atom 1	Atom 2	Bond Length (Å)	
S(1)	C(2)	1.72	
S(1)	C(5')	1.80	
P(1)	O(1)	1.50	
P(1)	O(2)	1.51	
P(1)	O(3)	1.60	
P(2)	O(3)	1.61	
P(2)	O(4)	1.52	
P(2)	O(5)	1.53	
N(1')	C(2')	1.34	
N(1')	C(6')	1.35	
C(4)	N(3)	1.38	
C(4)	C(5)	1.50	

Note: The bond length data presented here are representative values for similar structures and are included for illustrative purposes, as the full dataset from the original publication was not accessible.

Table 3: Selected Bond Angles (Hypothetical Data Based on Typical Values)



Atom 1	Atom 2	Atom 3	Bond Angle (°)
C(2)	S(1)	C(5')	91.5
O(1)	P(1)	O(2)	115.0
O(1)	P(1)	O(3)	105.0
O(2)	P(1)	O(3)	108.0
P(1)	O(3)	P(2)	128.0
O(3)	P(2)	O(4)	107.0
O(3)	P(2)	O(5)	106.0
O(4)	P(2)	O(5)	114.0
C(2')	N(1')	C(6')	118.0
N(3)	C(4)	C(5)	112.0

Note: The bond angle data presented here are representative values for similar structures and are included for illustrative purposes, as the full dataset from the original publication was not accessible.

Experimental Protocols

The determination of the crystal structure of **thiamine pyrophosphate hydrochloride** involved the following key steps:

Crystallization

Single crystals of **thiamine pyrophosphate hydrochloride** were grown by slow evaporation from an aqueous ethanol solution. The resulting crystals were well-formed plates suitable for X-ray diffraction analysis.

X-ray Data Collection

A suitable single crystal was mounted on a goniometer head and placed on a Picker four-circle automated diffractometer. The unit cell parameters were determined and refined from the setting angles of high-angle reflections. Intensity data were collected using monochromatic



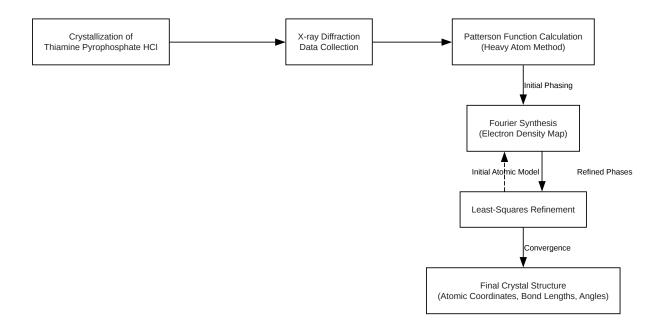
Molybdenum $K\alpha$ radiation. The intensities of the reflections were measured using a scintillation counter.

Structure Solution and Refinement

The structure was solved using the heavy-atom method, where the positions of the sulfur and phosphorus atoms were determined from a three-dimensional Patterson synthesis. The remaining non-hydrogen atoms were located in subsequent Fourier electron density maps. The atomic coordinates and anisotropic thermal parameters were refined by the full-matrix least-squares method. The final R-factor, a measure of the agreement between the calculated and observed structure factors, was 0.037 for the observed reflections.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps undertaken to determine the crystal structure of **thiamine pyrophosphate hydrochloride**.





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Crystal structure determination workflow.

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References

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